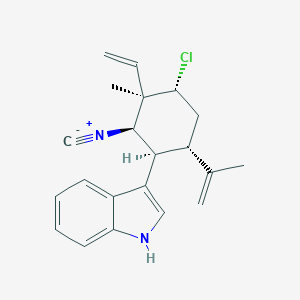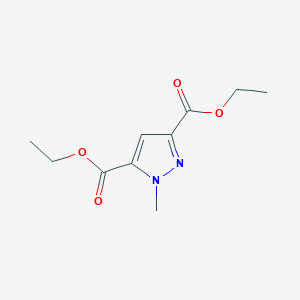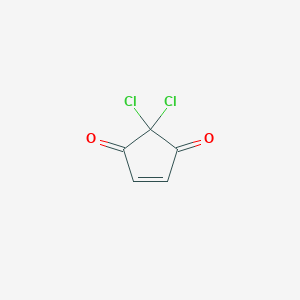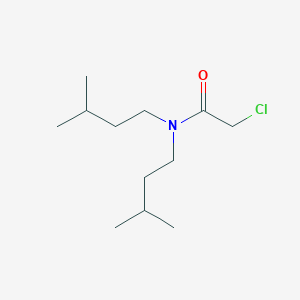
Bromuro de metiltrioctílico
Descripción general
Descripción
Methyltrioctylammonium bromide is a quaternary ammonium compound with the chemical formula C25H54BrN. It is commonly used as a phase transfer catalyst in organic synthesis, facilitating the transfer of ions between immiscible phases. This white crystalline solid is characterized by its quaternary ammonium and bromide functional groups .
Aplicaciones Científicas De Investigación
Methyltrioctylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between immiscible phases.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers, agrochemicals, and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyltrioctylammonium bromide can be synthesized through the reaction of trioctylamine with methyl bromide. The reaction typically occurs in an organic solvent such as ethanol or chloroform. The mixture is stirred at room temperature until the reaction is complete, and the product is then isolated by crystallization or extraction .
Industrial Production Methods: In industrial settings, the production of methyltrioctylammonium bromide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through recrystallization and dried under vacuum to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methyltrioctylammonium bromide undergoes various chemical reactions, including nucleophilic substitutions, oxidations, and reductions. As a phase transfer catalyst, it facilitates the transfer of reactants between different phases, enhancing reaction rates and yields .
Common Reagents and Conditions:
Nucleophilic Substitutions: Typically involve nucleophiles such as hydroxide ions or cyanide ions in the presence of an organic solvent.
Oxidations: Often carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reductions: Commonly involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitutions can yield a variety of substituted ammonium compounds, while oxidations and reductions can produce corresponding oxidized or reduced products .
Mecanismo De Acción
The mechanism of action of methyltrioctylammonium bromide involves its role as a phase transfer catalyst. It facilitates the transfer of ions between immiscible phases by forming a complex with the ion in one phase and transferring it to the other phase. This enhances the reaction rate and yield by increasing the availability of reactants in the desired phase .
Comparación Con Compuestos Similares
- Tetraoctylammonium bromide
- Tetrabutylammonium bromide
- Tetrapentylammonium bromide
Comparison: Methyltrioctylammonium bromide is unique due to its specific alkyl chain length and methyl group, which provide distinct solubility and catalytic properties. Compared to other quaternary ammonium compounds, it offers a balance between hydrophobicity and catalytic efficiency, making it suitable for a wide range of applications .
Propiedades
IUPAC Name |
methyl(trioctyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H54N.BrH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPMKRZYJPNIRP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467681 | |
| Record name | Methyltrioctylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35675-80-0 | |
| Record name | Methyltrioctylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35675-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyltricaprylylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035675800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltrioctylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Octanaminium, N-methyl-N,N-dioctyl-, bromide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTRICAPRYLYLAMMONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5T6470120 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyltrioctylammonium bromide an effective phase transfer catalyst in epoxidation reactions?
A1: Methyltrioctylammonium bromide's effectiveness as a phase transfer catalyst (PTC) stems from its ability to facilitate the transfer of reactants between immiscible phases. In epoxidation reactions using hydrogen peroxide, the aqueous hydrogen peroxide and the organic substrate (like 1,5,9-cyclododecatriene) are poorly miscible. MTOAB, with its hydrophilic ammonium group and hydrophobic alkyl chains, acts as a bridge. It forms an ion pair with the hydroperoxide anion in the aqueous phase and shuttles it into the organic phase, where it can react with the substrate. This phase transfer significantly enhances the reaction rate and selectivity. Studies comparing different PTCs for 1,5,9-cyclododecatriene epoxidation found MTOAB (Aliquat® 336) to be among the most effective catalysts, achieving high conversion rates and selectivities comparable to homogeneous systems. [, ]
Q2: How does the structure of Methyltrioctylammonium bromide influence its ability to form nanostructures in Deep Eutectic Solvents (DES)?
A2: Methyltrioctylammonium bromide's structure plays a crucial role in the formation of amphiphilic nanostructures within Deep Eutectic Solvents. The molecule consists of a positively charged nitrogen atom bonded to three octyl chains and one methyl group. This amphiphilic nature, with a polar head and a non-polar tail, enables it to self-assemble in the presence of suitable hydrogen bond donors (HBDs) commonly found in DESs. The long alkyl chains interact with the non-polar regions of the HBDs, while the charged head interacts with the polar regions, leading to the formation of distinct polar and non-polar domains. Research using Small-Angle X-ray Scattering has shown that the length of the alkyl chains in both MTOAB and the HBD significantly influences the type and size of the nanostructures formed within the DES. []
Q3: Can Methyltrioctylammonium bromide be used as a catalyst in reactions other than epoxidation?
A3: Yes, Methyltrioctylammonium bromide's catalytic activity extends beyond epoxidation reactions. Research shows its efficacy in catalyzing condensation reactions, particularly in the synthesis of (E)-3-aryl-1-(3-alkyl-2-pyrazinyl)-2-propenones. In these reactions, MTOAB acts as a surfactant in an aqueous micellar medium, facilitating the reaction between 2-acetyl-3-methylpyrazine and various aromatic aldehydes. The presence of MTOAB leads to higher yields and milder reaction conditions compared to traditional methods. This highlights the versatility of MTOAB as a catalyst in different chemical transformations. []
Q4: How can Methyltrioctylammonium bromide be detected and quantified in various matrices?
A4: Thin-layer chromatography (TLC) provides an efficient method for separating and detecting Methyltrioctylammonium bromide in mixtures. Using silica gel plates and a mixed solvent system of methanol and ethylenediaminetetraacetic acid (EDTA), MTOAB can be separated from other cationic surfactants. This method allows for the identification and quantification of MTOAB in various samples, including spiked water samples, demonstrating its applicability in environmental monitoring. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)



![Ethyl N-[[methyl(nitro)amino]methyl]carbamate](/img/structure/B9515.png)
![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)




![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)
